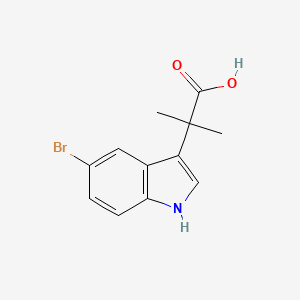

2-(5-Bromo-1H-indol-3-yl)-2-methylpropanoic acid

Description

2-(5-Bromo-1H-indol-3-yl)-2-methylpropanoic acid is a brominated indole derivative featuring a 2-methylpropanoic acid moiety at the 3-position of the indole core.

The bromine atom at position 5 of the indole ring likely confers stability against metabolic degradation, a feature observed in analogs like 5-bromo-tryptophan derivatives . The 2-methylpropanoic acid group distinguishes it from simpler acetic acid-based indole compounds (e.g., 2-(5-Bromo-2-methyl-1H-indol-3-yl)acetic acid) by introducing steric bulk, which may modulate receptor binding or enzyme inhibition profiles .

Properties

IUPAC Name |

2-(5-bromo-1H-indol-3-yl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-12(2,11(15)16)9-6-14-10-4-3-7(13)5-8(9)10/h3-6,14H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNKZSXGGRQWCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CNC2=C1C=C(C=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-1H-indol-3-yl)-2-methylpropanoic acid typically involves the bromination of indole derivatives followed by the introduction of a propionic acid moiety. One common method involves the reaction of 5-bromoindole with a suitable propionic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-1H-indol-3-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The bromine atom in the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the indole ring.

Scientific Research Applications

2-(5-Bromo-1H-indol-3-yl)-2-methylpropanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-1H-indol-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring play crucial roles in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

(a) 3-(5-Bromo-1H-indol-3-yl)-2-thioxopropanoic acid

- Structure: Replaces the methylpropanoic acid with a thioxo-propanoic acid group.

- This compound’s solubility in polar solvents is likely lower than the target due to reduced hydrogen-bonding capacity .

- Applications : Thioxo analogs are often explored as enzyme inhibitors or intermediates in heterocyclic synthesis .

(b) 2-(5-Bromo-2-methyl-1H-indol-3-yl)acetic acid

- Structure: Substitutes the 2-methylpropanoic acid with a simpler acetic acid group.

- Properties : Reduced steric hindrance compared to the target compound may facilitate binding to enzymes like cyclooxygenase (COX), similar to indomethacin derivatives .

- Synthesis : Prepared via Friedel-Crafts alkylation or direct coupling of brominated indole with acetic acid derivatives .

(c) Boc-5-Bromo-L-Tryptophan

- Structure: Features an amino acid backbone (L-tryptophan) with a 5-bromoindole group and a tert-butoxycarbonyl (Boc) protecting group.

- Properties : The Boc group enhances stability during peptide synthesis. Unlike the target compound, this derivative is chiral and used in pharmaceutical research for modified peptide analogs .

Brominated Indole Derivatives with Alternative Substituents

(a) 3-(5-Bromo-2-methoxyphenyl)propanoic acid

- Structure : Replaces the indole core with a methoxy-substituted benzene ring.

- Properties: The absence of the indole nitrogen reduces π-π stacking interactions, altering solubility and bioavailability. This phenylpropanoic acid derivative is used in materials science and as a ligand in metal-organic frameworks .

(b) 2-[5-Methoxy-2-methyl-1-(4-methylsulfanylbenzyl)-1H-indol-3-yl]propanoic acid

- Structure : Contains a methoxy group at position 5 and a methylsulfanylbenzyl group at position 1.

- Properties : The sulfanyl and benzyl groups enhance lipophilicity, favoring membrane permeability. Such analogs are investigated for anti-inflammatory and metabolic regulation applications .

Pharmacologically Active Propanoic Acid Derivatives

Bezafibrate

- Structure: 2-[4-[2-(4-Chlorobenzoylamino)ethyl]phenoxy]-2-methylpropanoic acid.

- Comparison: Shares the 2-methylpropanoic acid moiety but lacks an indole core.

Data Tables

Biological Activity

2-(5-Bromo-1H-indol-3-yl)-2-methylpropanoic acid is a derivative of indole, a compound known for its diverse biological activities. The presence of the bromine atom and the unique methylpropanoic acid moiety imparts distinct chemical properties that influence its biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and potential applications.

Indole derivatives, including this compound, are known to engage with various biological targets, leading to significant therapeutic effects. The compound primarily interacts with:

- Receptors : It binds to multiple receptors with high affinity, influencing various signaling pathways.

- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic and signaling processes.

Biochemical Pathways

The compound has been shown to affect several biochemical pathways, including:

- Antioxidant Activity : It exhibits properties that neutralize free radicals, potentially reducing oxidative stress.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting key inflammatory mediators.

- Anticancer Properties : Preliminary studies suggest that it can induce apoptosis in cancer cells and inhibit tumor growth.

Cellular Effects

Research indicates that this compound can influence cellular functions such as:

- Cell Proliferation : It may inhibit the proliferation of certain cancer cell lines.

- Apoptosis : The compound has been associated with increased apoptotic markers in treated cells.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key factors include:

- Absorption : The compound's solubility and stability affect its bioavailability.

- Metabolism : It is metabolized by liver enzymes, which can alter its efficacy and safety profile.

- Excretion : Renal clearance plays a role in determining the duration of action in the body.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other indole derivatives:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Indole-3-acetic acid | Plant growth regulator; influences cell division | Naturally occurring plant hormone |

| Indole-3-carbinol | Anticancer properties; modulates estrogen metabolism | Found in cruciferous vegetables |

| 5-Bromoindole | Antimicrobial and anticancer activities | Halogenated indole derivative |

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers investigated the anticancer properties of this compound. They found that the compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis through caspase activation.

Study 2: Antioxidant Properties

A separate investigation highlighted the antioxidant capabilities of this compound. Using DPPH radical scavenging assays, it was demonstrated that this compound effectively reduced oxidative stress markers in cellular models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.